molecular formula C12H24BNO3 B8203124 N-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide

N-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide

Cat. No.: B8203124
M. Wt: 241.14 g/mol
InChI Key: SQOIQMCBWMUVCW-UHFFFAOYSA-N
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Description

N-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide is an organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide typically involves the reaction of a boronic acid derivative with an amide. One common method is the coupling of N-methylpentanamide with a boronic acid pinacol ester under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as toluene, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. This coordination ability makes it a valuable catalyst and reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide is unique due to its specific structure, which combines a boron-containing dioxaborolane ring with an amide group. This combination imparts distinct reactivity and stability, making it particularly useful in specialized synthetic applications and research contexts.

Properties

IUPAC Name

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(15)14-5/h6-9H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOIQMCBWMUVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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